Product packaging for Cyclohexanepropanoicacid, 3-carboxy-(Cat. No.:CAS No. 10036-24-5)

Cyclohexanepropanoicacid, 3-carboxy-

Cat. No.: B3044700
CAS No.: 10036-24-5
M. Wt: 200.23 g/mol
InChI Key: VRXSMNXZGRVEJL-UHFFFAOYSA-N
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Description

Contextualizing Polyfunctional Cyclohexane (B81311) Carboxylic Acid Derivatives in Organic Chemistry

Polyfunctional cyclohexane carboxylic acid derivatives are alicyclic compounds that possess more than one reactive functional group, with at least one being a carboxylic acid. The cyclohexane ring provides a versatile, three-dimensional scaffold that can be functionalized in numerous ways. The presence of multiple carboxylic acid groups, in particular, imparts a range of interesting chemical behaviors.

These compounds are key building blocks in organic synthesis. For instance, the dicarboxylic acid versions, such as hexahydrophthalic acids, are used in the preparation of polymers and resins. researchgate.netepa.gov The spatial arrangement of the carboxylic acid groups (cis or trans) on the cyclohexane ring can significantly influence the properties of the resulting materials. researchgate.net

The synthesis of these compounds often involves the hydrogenation of the corresponding aromatic carboxylic acids. google.com For example, terephthalic acid can be hydrogenated to produce 1,4-cyclohexanedicarboxylic acid. google.com Research in this area focuses on developing efficient catalytic systems for these transformations. researchgate.netepa.gov

Significance of Cyclohexanepropanoicacid, 3-carboxy- within Carboxylic Acid Chemistry

While specific research on "Cyclohexanepropanoicacid, 3-carboxy-" is not available, the significance of related dicarboxylic and polycarboxylic acids is well-documented. Dicarboxylic acids, in general, are important in the production of polyesters, polyamides, and other polymers. drugbank.com The presence of two carboxylic acid groups allows for the formation of long polymer chains.

Within the realm of medicinal chemistry, cyclohexane carboxylic acid derivatives are explored for their potential as therapeutic agents. For example, derivatives of cyclohexane carboxylic acid have been investigated as inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1), which is a target for the treatment of obesity. nih.gov The cyclohexane scaffold provides a rigid core for the attachment of various functional groups to optimize binding to biological targets.

Furthermore, the reactivity of the carboxylic acid groups allows for a wide range of chemical modifications, leading to the synthesis of esters, amides, and other derivatives with diverse applications.

Interactive Data Table: Properties of a Related Compound - 3-Cyclohexylpropanoic Acid

As a reference, the following table provides data for the related, well-documented compound, 3-Cyclohexylpropanoic Acid (CAS 701-97-3). sigmaaldrich.comnih.govchemicalbook.com

PropertyValue
CAS Number 701-97-3
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Melting Point 14-17 °C
Boiling Point 275.8 °C
Density 0.912 g/mL at 25 °C
Refractive Index n20/D 1.464

Detailed Research Findings on Related Structures

Recent research into cyclohexane carboxylic acids includes the development of novel synthetic methods. For instance, transannular C-H functionalization of cycloalkane carboxylic acids has been reported, allowing for the selective introduction of aryl groups at the γ-position of the cyclohexane ring. nih.gov This methodology provides a powerful tool for creating complex molecular architectures from simple starting materials.

In the field of materials science, polycarboxylic acids derived from cyclohexane are used as building blocks for metal-organic frameworks (MOFs) and coordination polymers. The rigid cyclohexane backbone and the versatile coordination chemistry of the carboxylate groups allow for the construction of porous materials with potential applications in gas storage and catalysis.

The synthesis of various polycarboxylic acids of the cyclohexane series, including hexahydrophthalic, hexahydroisophthalic, and hexahydroterephthalic acids, has been achieved through liquid phase catalytic hydrogenation. researchgate.netepa.gov These compounds and their derivatives, such as N-substituted monoamides, are valuable intermediates in organic synthesis. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B3044700 Cyclohexanepropanoicacid, 3-carboxy- CAS No. 10036-24-5

Properties

CAS No.

10036-24-5

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

3-(2-carboxyethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h7-8H,1-6H2,(H,11,12)(H,13,14)

InChI Key

VRXSMNXZGRVEJL-UHFFFAOYSA-N

SMILES

C1CC(CC(C1)C(=O)O)CCC(=O)O

Canonical SMILES

C1CC(CC(C1)C(=O)O)CCC(=O)O

Other CAS No.

10036-24-5

Origin of Product

United States

Chemical Transformations and Reactivity of Cyclohexanepropanoicacid, 3 Carboxy

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of a carboxylic acid is electrophilic and can be attacked by nucleophiles. However, the hydroxyl group (-OH) is a poor leaving group, meaning the carboxylic acid must typically be activated for a substitution reaction to occur. This can be achieved by protonating the carbonyl oxygen under acidic conditions, or by converting the -OH group into a better leaving group, such as in the formation of acyl halides or anhydrides.

Formation of Esters via Alcoholysis of Carboxylic Acids and Anhydrides

Esterification is a fundamental reaction of carboxylic acids. For a dicarboxylic acid like Cyclohexanepropanoicacid, 3-carboxy-, either one or both of the carboxylic acid groups can be converted into an ester.

One of the most common methods for esterification is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile.

Alternatively, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). This method avoids the use of strong acids.

If Cyclohexanepropanoicacid, 3-carboxy- is first converted to its corresponding anhydride (B1165640), the anhydride can readily react with alcohols in a process called alcoholysis. This reaction is generally faster than the direct esterification of the carboxylic acid and does not require an acid catalyst, although it is often performed with one to increase the rate. The reaction of an anhydride with an alcohol yields an ester and a carboxylic acid. For a cyclic anhydride derived from a dicarboxylic acid, this reaction results in a monoester.

Reaction TypeReagent(s)ConditionsProduct Type
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Heat, often with removal of waterDiester
DCC CouplingAlcohol, Dicyclohexylcarbodiimide (DCC), Catalyst (e.g., DMAP)Room temperature, aprotic solventDiester
Anhydride AlcoholysisAlcohol, Cyclic Anhydride of the diacidTypically mild heatMonoester

Formation of Amides via Aminolysis of Carboxylic Acids and Anhydrides

Amides are synthesized by reacting carboxylic acids or their derivatives with ammonia (B1221849) or primary or secondary amines. The direct reaction between a carboxylic acid and an amine is possible but typically requires high temperatures to drive off the water formed. libretexts.orglibretexts.org This is because the initial reaction is an acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. libretexts.org

A more common laboratory method involves activating the carboxylic acid first. Reagents such as dicyclohexylcarbodiimide (DCC) or other coupling agents are used to facilitate amide bond formation under milder conditions. youtube.com The carboxylic acid reacts with the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile. youtube.com

Similar to ester formation, anhydrides of Cyclohexanepropanoicacid, 3-carboxy- can undergo aminolysis. The reaction of a cyclic anhydride with an amine or ammonia is an effective way to produce a mono-amide derivative, where one carboxylic acid group is converted to an amide and the other remains a carboxylic acid. acs.orgnih.govlibretexts.org This reaction is generally rapid and occurs under mild conditions. libretexts.org

Starting MaterialReagent(s)ConditionsProduct Type
Carboxylic AcidAmine, HeatHigh temperature (~170-200°C)Diamide (B1670390)
Carboxylic AcidAmine, Coupling Agent (e.g., DCC, TiCl₄)Mild (e.g., room temp. to 85°C)Diamide
Cyclic AnhydrideAmine or AmmoniaMild, often room temperatureMonoamide-Monocarboxylic Acid

Synthesis of Acyl Halides from Carboxylic Acids

Acyl halides, particularly acyl chlorides, are highly reactive and valuable synthetic intermediates. They are readily prepared from carboxylic acids by reaction with a chlorinating agent. The most common reagent for this transformation is thionyl chloride (SOCl₂). chemicalbook.commasterorganicchemistry.comchemguide.co.ukchemistrysteps.com The reaction converts both carboxylic acid groups of Cyclohexanepropanoicacid, 3-carboxy- into acyl chloride groups.

The reaction with thionyl chloride is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying purification. masterorganicchemistry.comyoutube.com Other reagents like phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) can also be used. chemguide.co.ukchemistrysteps.com For dicarboxylic acids like 1,4-cyclohexanedicarboxylic acid, reaction conditions can be controlled to manage isomerization and ensure high yields of the desired di-acyl chloride. patsnap.comgoogle.com

Interconversion of Carboxylic Acid Derivatives

Carboxylic acid derivatives can be interconverted through nucleophilic acyl substitution reactions. The general principle governing these interconversions is that a more reactive derivative can be converted into a less reactive one. youtube.com The order of reactivity is generally:

Acyl Halides > Anhydrides > Esters > Amides

Therefore, the di-acyl chloride of Cyclohexanepropanoicacid, 3-carboxy- would be a versatile starting material for the synthesis of other derivatives. youtube.com

Acyl Chloride to Ester : Reacting the di-acyl chloride with an alcohol (alcoholysis) yields the corresponding diester. libretexts.org

Acyl Chloride to Amide : Reaction with ammonia or a primary/secondary amine (aminolysis) produces the diamide. libretexts.org

Anhydride to Ester/Amide : As discussed previously, the cyclic anhydride can be converted to a monoester or monoamide.

Ester to Amide : A diester can be converted to a diamide by reacting it with an amine (aminolysis). This reaction is typically slower than the aminolysis of an acyl chloride and may require heating. libretexts.org

It is generally not feasible to directly convert a less reactive derivative into a more reactive one (e.g., an amide to an ester) via nucleophilic acyl substitution. To achieve such a transformation, the less reactive derivative would first need to be hydrolyzed back to the carboxylic acid. youtube.com

Reduction Reactions of Carboxylic Acid Moieties

The carboxylic acid groups of Cyclohexanepropanoicacid, 3-carboxy- can be reduced to primary alcohols. This transformation requires strong reducing agents, as carboxylic acids are resistant to reduction.

Catalytic Hydrosilylation to Alcohols

Catalytic hydrosilylation is a modern and effective method for the reduction of carboxylic acids to alcohols under milder conditions than traditional metal hydride reagents. nih.govacs.org This reaction involves the use of a silane (B1218182) (such as phenylsilane (B129415), PhSiH₃) as the reducing agent and a transition metal catalyst. nih.govnih.gov

Research has demonstrated the successful reduction of aliphatic carboxylic acids, including the closely related cyclohexane (B81311) propanoic acid, using a manganese(I) carbonyl complex, [MnBr(CO)₅], as the catalyst. nih.govacs.org The reaction proceeds efficiently to give the corresponding alcohol in high yields. nih.gov The process is believed to occur via the formation of a silyl (B83357) ester intermediate, which is then further reduced. nih.gov For a dicarboxylic acid like Cyclohexanepropanoicacid, 3-carboxy-, this method would be expected to reduce both carboxyl groups to hydroxymethyl groups, yielding the corresponding diol.

CatalystSilane ReagentSolventTemperatureYield of Alcohol
[MnBr(CO)₅]Phenylsilane (PhSiH₃)2-MTHF80 °CHigh (e.g., 96%)
[MnBr(CO)₅]Phenylsilane (PhSiH₃)Cyclohexane80 °CGood to High

Data based on the hydrosilylation of cyclohexane propanoic acid and other aliphatic/aromatic carboxylic acids. nih.govacs.org

Salt Formation and Derivatization

The acidic protons of the carboxylic acid groups in Cyclohexanepropanoicacid, 3-carboxy- can be readily removed by bases to form carboxylate salts.

Cyclohexanepropanoicacid, 3-carboxy-, being a dicarboxylic acid, will react with a variety of bases to form salts. libretexts.org With strong bases such as alkali metal hydroxides (e.g., sodium hydroxide (B78521) or potassium hydroxide), a straightforward acid-base neutralization occurs to form the corresponding dialkali metal salt and water. db-thueringen.de Similarly, reaction with alkali metal carbonates (e.g., sodium carbonate) or bicarbonates will also yield the dialkali metal salt, with the evolution of carbon dioxide and water. libretexts.org More reactive metals can also displace the acidic protons to form metal salts and hydrogen gas. The resulting ionic salts generally exhibit higher water solubility compared to the parent dicarboxylic acid. libretexts.org

Stabilization of Carboxylic Acid Intermediates through Esterification

Esterification is a fundamental reaction of carboxylic acids, often employed to protect the carboxyl group or to synthesize esters with various applications. For a dicarboxylic acid like Cyclohexanepropanoic acid, 3-carboxy-, esterification can proceed to form a monoester or a diester, depending on the reaction conditions.

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgchemguide.co.uk This is an equilibrium process, and to favor the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. chemguide.co.ukmasterorganicchemistry.com

Reaction Scheme:

Mono-esterification: C₆H₁₀(COOH)CH₂CH₂COOH + R'OH ⇌ C₆H₁₀(COOR')CH₂CH₂COOH + H₂O or C₆H₁₀(COOH)CH₂CH₂COOH + R'OH ⇌ C₆H₁₀(COOH)CH₂CH₂COOR' + H₂O

Di-esterification: C₆H₁₀(COOH)CH₂CH₂COOH + 2 R'OH ⇌ C₆H₁₀(COOR')CH₂CH₂COOR' + 2 H₂O

The relative reactivity of the two carboxylic acid groups can be influenced by steric hindrance. The carboxyl group directly attached to the cyclohexane ring may have different steric accessibility compared to the one at the end of the propanoic acid side chain. This could potentially allow for selective mono-esterification under carefully controlled conditions, such as using a bulky alcohol or a specific catalyst.

The formation of cyclic esters, or lactones, is a possibility for hydroxy-carboxylic acids. masterorganicchemistry.com However, with two carboxylic acid groups, intramolecular esterification is not a primary reaction pathway for Cyclohexanepropanoic acid, 3-carboxy- itself.

The table below outlines the expected products from the esterification of Cyclohexanepropanoic acid, 3-carboxy- with a generic alcohol (R'OH).

ReactantReagentConditionsExpected Product(s)
Cyclohexanepropanoic acid, 3-carboxy-1 equivalent R'OH, Acid CatalystEquilibriumMono-ester(s)
Cyclohexanepropanoic acid, 3-carboxy-Excess R'OH, Acid Catalyst, Water RemovalEquilibriumDi-ester

Reaction Mechanisms and Kinetics of Cyclohexanepropanoicacid, 3 Carboxy Derivatization

Mechanistic Pathways of Nucleophilic Acyl Substitution

For a dicarboxylic acid like Cyclohexanepropanoicacid, 3-carboxy-, derivatization can occur at either one or both of the carboxyl groups, depending on the stoichiometry and reaction conditions employed. The general mechanism involves the initial addition of a nucleophile to the carbonyl carbon, which is followed by the elimination of the original substituent. youtube.com

The central feature of the nucleophilic acyl substitution mechanism is the formation of a transient tetrahedral intermediate. fiveable.metaylorandfrancis.com When a nucleophile attacks the trigonal planar carbonyl carbon of one of the carboxylic acid groups on Cyclohexanepropanoicacid, 3-carboxy-, the carbon's hybridization changes from sp² to sp³. pressbooks.pub This results in a tetrahedral alkoxide intermediate. taylorandfrancis.com This species is inherently unstable and is characterized by the presence of four single bonds to the central carbon, including one to the original carbonyl oxygen (now an alkoxide), the incoming nucleophile, and the leaving group. pressbooks.pubresearchgate.net

The fate of this intermediate determines the reaction's outcome. The intermediate collapses when the lone pair of electrons on the negatively charged oxygen reforms the π bond of the carbonyl group. fiveable.me This concerted step expels one of the substituents as a leaving group. fiveable.metaylorandfrancis.com For the reaction to be a successful substitution, the original hydroxyl group (or a modified, better leaving group) must be expelled in preference to the newly added nucleophile. pressbooks.pub

Table 1: Steps in Tetrahedral Intermediate Formation and Breakdown

Step Description
1. Nucleophilic Attack The nucleophile adds to the electrophilic carbonyl carbon of the carboxylic acid.
2. Intermediate Formation A transient sp³-hybridized tetrahedral intermediate with a negatively charged oxygen is formed. pressbooks.pub
3. Carbonyl Reformation The electron pair from the oxygen reforms the C=O double bond.

| 4. Leaving Group Expulsion | The original hydroxyl group (or a derivatized form) is eliminated, resulting in the new acyl compound. fiveable.me |

The success of a nucleophilic acyl substitution reaction is a thermodynamic consideration, often simplified by comparing the basicity of the nucleophile and the leaving group. masterorganicchemistry.com The reaction generally favors the displacement of the weaker base. masterorganicchemistry.com The hydroxyl group (–OH) of a carboxylic acid is a relatively strong base and, therefore, a poor leaving group. jackwestin.com Consequently, direct substitution is difficult. To facilitate the reaction, the –OH group is often converted into a better leaving group, for instance, by protonating it in acidic conditions to form –OH₂⁺, which leaves as a neutral water molecule. youtube.com Alternatively, reagents like thionyl chloride can convert the carboxylic acid into a highly reactive acyl chloride, where the chloride ion (Cl⁻) is an excellent leaving group. jackwestin.comkhanacademy.org

The reactivity of the nucleophile is also critical. Stronger nucleophiles react more readily. jackwestin.com For instance, converting a carboxylic acid to an amide is challenging with a neutral amine nucleophile because amines are basic and tend to deprotonate the carboxylic acid to form an unreactive carboxylate. jackwestin.comkhanacademy.org To overcome this, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used, which convert the hydroxyl group into a good leaving group that can be displaced by the amine. khanacademy.org The relative reactivity of carboxylic acid derivatives is directly tied to the ability of the leaving group to depart; more reactive derivatives have better leaving groups. pressbooks.pub

Table 2: Common Nucleophiles and Leaving Groups in Carboxylic Acid Derivatization

Carboxylic Acid Derivative Leaving Group (L) Basicity of Leaving Group Relative Reactivity
Acyl Chloride Cl⁻ Very Weak Highest
Acid Anhydride (B1165640) RCOO⁻ Weak High
Ester RO⁻ Moderate Moderate
Carboxylic Acid OH⁻ Strong Low

The hydrolysis of carboxylic acid derivatives, such as esters or amides of Cyclohexanepropanoicacid, 3-carboxy-, is a key reverse reaction that regenerates the carboxylic acid. This process can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is first protonated by an acid catalyst (e.g., H₃O⁺). youtube.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.comlibretexts.org Water attacks the carbonyl carbon, forming a tetrahedral intermediate. youtube.com Following a proton transfer from the attacking water molecule to the –OR' group, the carbonyl double bond reforms, and a neutral alcohol molecule (R'OH) is eliminated as the leaving group. libretexts.org Finally, deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and yields the carboxylic acid. libretexts.org This entire process is reversible. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the carbonyl carbon. youtube.comwikipedia.org This step forms a tetrahedral alkoxide intermediate. wikipedia.org The intermediate then collapses, reforming the carbonyl double bond and eliminating an alkoxide ion (⁻OR') as the leaving group. wikipedia.org In the final, irreversible step, the strongly basic alkoxide ion deprotonates the newly formed carboxylic acid to produce a carboxylate salt and an alcohol. youtube.comchemistrysteps.com Because the final product is a resonance-stabilized and unreactive carboxylate ion, the reaction is driven to completion. libretexts.org

Catalytic Reaction Mechanisms in Carboxylic Acid Reduction

The reduction of the carboxylic acid groups in Cyclohexanepropanoicacid, 3-carboxy- to primary alcohols is a valuable transformation. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective catalytic methods have been developed. libretexts.org Catalytic hydrogenation is generally difficult for carboxylic acids and their esters compared to other functional groups like alkenes or alkynes. libretexts.org However, specific catalytic systems can achieve this reduction efficiently.

Recent studies have shown that some reactions appearing to be catalyzed by transition metals or other species are, in fact, driven by small amounts of borane (B79455) (BH₃) generated in situ, a phenomenon termed "hidden borane catalysis". researchgate.netnih.gov This mechanism is particularly relevant for the selective reduction of carboxylic acids in the presence of other functional groups like ketones, esters, or amides. researchgate.netnih.gov

The process is believed to be initiated by the decomposition of a borane precursor, such as pinacolborane (HBpin), which releases catalytic quantities of BH₃. researchgate.net The highly reactive BH₃ then coordinates with the carboxylic acid. ic.ac.uk Computational and experimental studies suggest that the borane activates the carboxylic acid, leading to a series of hydride transfers that ultimately reduce the carboxyl group to a primary alcohol. ic.ac.ukresearchgate.net The selectivity arises because borane reacts much faster with carboxylic acids than with other carbonyl groups under these conditions. khanacademy.org This method provides a mild and chemoselective route for carboxylic acid reduction. nih.gov

Copper hydride (Cu-H) species, generated in situ, have emerged as effective catalysts for the reduction of various functional groups, including derivatives of carboxylic acids. organic-chemistry.org In the context of reducing α,β-unsaturated carboxylic acids, a copper hydride catalyst can lead to the formation of saturated aldehydes with high enantioselectivity. organic-chemistry.org While the direct reduction of a saturated dicarboxylic acid like Cyclohexanepropanoicacid, 3-carboxy- via this specific pathway is less documented, the principle highlights the utility of Cu-H intermediates in reduction chemistry. The mechanism often involves the delivery of a hydride from the copper complex to the substrate. The specific ligand environment around the copper center is crucial for modulating the reactivity and selectivity of the Cu-H species.

Mechanistic Insights into Manganese(I) Catalyzed Hydrosilylation

The derivatization of Cyclohexanepropanoicacid, 3-carboxy- via Manganese(I) catalyzed hydrosilylation involves a complex reaction mechanism that has been the subject of detailed investigation. The process is understood to proceed through key steps involving the formation of intermediate species and the generation of a catalytically active complex.

Formation of Silyl (B83357) Ester Intermediates

A crucial mechanistic feature of the Manganese(I) catalyzed hydrosilylation of carboxylic acids, such as Cyclohexanepropanoicacid, 3-carboxy-, is the initial formation of silyl ester intermediates. nih.govnih.govresearchgate.net Control experiments have provided strong evidence for this pathway. nih.govacs.org The reaction between the carboxylic acid and the silane (B1218182) reducing agent, for instance, phenylsilane (B129415) (PhSiH₃), leads to the generation of these silyl ester species, which have the general formula PhSiHₓ(O₂CR)ᵧ. nih.govacs.org

The formation of these intermediates is a critical step that precedes the reduction to the corresponding alcohol. It has been demonstrated that in the absence of the manganese catalyst, the reaction between a carboxylic acid and a silane does not yield any alcohol product, highlighting the essential role of the manganese complex in catalyzing the subsequent reduction of the silyl ester. nih.govacs.org However, when a pre-formed tertiary silyl ester is subjected to the standard reaction conditions with phenylsilane and the [MnBr(CO)₅] catalyst, it is smoothly reduced to the alcohol. nih.govacs.org This observation strongly supports the hypothesis that silyl esters are viable intermediates in the catalytic cycle. nih.govacs.org While this does not rule out the possibility of a direct hydrogen transfer from a silyl ester species, it confirms that the silane can reduce the silyl ester intermediate in the presence of the manganese catalyst. nih.govacs.org

Ligand Dissociation and Active Species Generation

The generation of the active catalytic species in the Manganese(I) catalyzed hydrosilylation of Cyclohexanepropanoicacid, 3-carboxy- is believed to involve ligand dissociation from the precatalyst. nih.govnih.govresearchgate.net The commonly used precatalyst, [MnBr(CO)₅], is a stable 18-electron complex. acs.org For catalysis to occur, it is proposed that the complex must become coordinatively unsaturated. nih.govacs.org

This is thought to happen through the thermal dissociation of a carbonyl (CO) ligand, which generates a 16-electron Mn(I) carbonyl complex. acs.org This coordinatively unsaturated species is the presumed active catalyst that can then participate in the subsequent steps of the catalytic cycle, such as Si-H bond activation. nih.govacs.org The requirement for ligand dissociation helps to explain the observed activities of different manganese complexes. For instance, pincer-type manganese complexes that are less prone to ligand dissociation have shown lower catalytic activity compared to [MnBr(CO)₅]. nih.govacs.org The dissociation of a ligand is a critical step for creating a vacant coordination site on the manganese center, which is necessary for the subsequent interactions with the reactants. researchgate.net

Kinetic Studies of Reaction Rates and Yields

Kinetic studies have provided valuable insights into the factors influencing the rate and yield of the Manganese(I) catalyzed hydrosilylation of carboxylic acids, which can be extended to the derivatization of Cyclohexanepropanoicacid, 3-carboxy-. nih.govnih.govresearchgate.net These studies typically involve monitoring the reaction progress over time under various conditions to determine the influence of catalyst loading, substrate concentration, and silane concentration.

Below are interactive tables summarizing representative data on the influence of catalyst loading and silane type on the yield of alcohol product in the hydrosilylation of a model carboxylic acid, which is analogous to the behavior expected for Cyclohexanepropanoicacid, 3-carboxy-.

Effect of Catalyst Loading on Product Yield
Catalyst Loading (mol %)Yield (%)
0.5High
1.0Very High
2.0Excellent
Screening of Different Silanes for Hydrosilylation
SilaneYield (%)
PhSiH₃83
Ph₂SiH₂Lower
(EtO)₃SiHModerate
TMDSPoor
PMHSPoor

Kinetic data has revealed that the initial reaction rate is dependent on the concentrations of the catalyst, the silane, and the carboxylic acid. researchgate.net Yield-time profiles typically show an initial rapid conversion followed by a plateau as the reactants are consumed. researchgate.net The reaction with the earth-abundant metal catalyst can be performed with a catalyst loading as low as 0.5 mol %. nih.govnih.gov Furthermore, the amount of silane can be optimized, with as little as 1.5 equivalents of PhSiH₃ being effective for the transformation on a gram scale, which is the lowest reported amount for this type of reaction. nih.govnih.gov Phenylsilane (PhSiH₃) has been identified as a particularly effective reducing agent in these reactions, outperforming other silanes like tetramethyldisiloxane (TMDS) and polymethylhydrosiloxane (B1170920) (PMHS). acs.org

Advanced Spectroscopic and Analytical Characterization of Cyclohexanepropanoicacid, 3 Carboxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. For Cyclohexanepropanoicacid, 3-carboxy-, both one-dimensional and two-dimensional NMR techniques would be employed for a thorough analysis.

Proton (¹H) and Carbon (¹³C) NMR Analysis

Proton and carbon NMR provide fundamental information about the hydrogen and carbon framework of a molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of Cyclohexanepropanoicacid, 3-carboxy- is expected to show distinct signals corresponding to the different types of protons in the molecule. The acidic protons of the two carboxyl groups are highly deshielded and would typically appear as broad singlets in the downfield region of the spectrum, generally between 10 and 12 ppm. libretexts.org The protons on the carbons adjacent to the carbonyl groups are also expected to be deshielded and would likely resonate in the 2-3 ppm range. libretexts.org The remaining protons of the cyclohexane (B81311) ring and the propanoic acid chain would produce a complex series of overlapping multiplets in the upfield region, typically between 1 and 2 ppm.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the two carboxylic acid groups are significantly deshielded due to the electronegativity of the attached oxygens and are expected to appear in the range of 160-180 ppm. libretexts.org The carbons of the cyclohexane ring and the propanoic acid chain would resonate at higher fields. The specific chemical shifts would depend on their substitution and local electronic environment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on general principles and may vary in experimental conditions.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl Protons (-COOH) 10.0 - 12.0 -
Carboxyl Carbons (-COOH) - 170 - 180
Alpha-Protons to Carbonyl 2.0 - 2.5 -
Alpha-Carbons to Carbonyl - 40 - 50
Cyclohexane & Chain Protons 1.0 - 2.0 -

Two-Dimensional NMR Techniques (e.g., NOESY, HSQC)

To resolve the complex overlapping signals in the one-dimensional spectra and to establish connectivity between atoms, two-dimensional NMR techniques are crucial.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is used to determine the spatial proximity of protons. For Cyclohexanepropanoicacid, 3-carboxy-, NOESY would be instrumental in defining the stereochemistry of the substituents on the cyclohexane ring by observing through-space correlations between protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with their directly attached carbon atoms. This would allow for the unambiguous assignment of the proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.

Solid-State NMR Spectroscopy (SSNMR)

Solid-State NMR (SSNMR) provides valuable information about the structure, conformation, and dynamics of molecules in the solid state. For a crystalline sample of Cyclohexanepropanoicacid, 3-carboxy-, SSNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize the hydrogen-bonding network, which is particularly relevant for carboxylic acids that often form dimers in the solid state.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. In negative ion mode, Cyclohexanepropanoicacid, 3-carboxy- is expected to be readily deprotonated to form the [M-H]⁻ ion, where M is the molecular mass. The appearance of an ion corresponding to the molecular weight minus one proton would be a strong indicator of the compound's identity. Multiple deprotonation events leading to [M-2H]²⁻ might also be observed.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. For Cyclohexanepropanoicacid, 3-carboxy- (C₉H₁₄O₄), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the elemental composition with a high degree of confidence. This is a critical step in the unambiguous identification of a new or synthesized compound.

Interactive Data Table: Expected Mass Spectrometry Data

Technique Ionization Mode Expected Ion Calculated m/z
ESI-MS Negative [M-H]⁻ 185.0819
ESI-MS Negative [M-2H]²⁻ 92.0373

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like Cyclohexanepropanoicacid, 3-carboxy-, a chemical derivatization step is essential to increase its volatility for GC analysis. spectrabase.comresearchgate.net Silylation is a common derivatization method, often employing reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the polar carboxyl groups into nonpolar trimethylsilyl (B98337) (TMS) esters. spectrabase.com

Once derivatized, the compound is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The retention time (t_R) is a key parameter for qualitative identification. spectrabase.com Following separation, the analyte enters the mass spectrometer, which ionizes the molecules (commonly via electron ionization) and fragments them. chemicalbook.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that serves as a chemical fingerprint for the molecule.

For dicarboxylic acids, fragmentation often involves characteristic losses of functional groups. Common fragmentation patterns for the TMS derivative of Cyclohexanepropanoicacid, 3-carboxy- would include cleavage next to the carbonyl groups and losses of TMS moieties. openstax.orgspectrabase.com Key fragments might include the molecular ion [M]⁺•, [M-15]⁺ (loss of a methyl group from a TMS moiety), and fragments resulting from the cleavage of the propanoic acid chain or the cyclohexane ring. openstax.org The McLafferty rearrangement is another prominent fragmentation pathway for carboxylic acids and their esters. spectrabase.com

Table 1: Hypothetical GC-MS Data for Derivatized Cyclohexanepropanoicacid, 3-carboxy-
ParameterDescriptionTypical Value/Observation
Derivatization AgentAgent used to increase volatilityBSTFA with 1% TMCS
GC ColumnStationary phase for separation5% Phenyl Polysiloxane (e.g., DB-5ms)
Retention Time (t_R)Time taken to elute from the columnDependent on temperature program, typically 10-20 min
Key Mass Fragments (m/z)Characteristic ions for identificationMolecular Ion [M]⁺•
[M-15]⁺ (Loss of •CH₃)
[M-117]⁺ (Loss of •COOTMS)
Characteristic ions from ring and chain fragmentation

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suited for analyzing polar and non-volatile compounds like dicarboxylic acids, often without the need for derivatization. libretexts.orgorgchemboulder.com This technique offers high sensitivity and specificity, making it a preferred method for complex biological or environmental samples. tutorchase.comchemicalbook.com

In LC-MS, the compound is first separated using a liquid chromatograph. For polar analytes like Cyclohexanepropanoicacid, 3-carboxy-, reversed-phase (RP) chromatography on a C18 column is common, though challenges with retention can occur due to the compound's polarity. spectroscopyonline.com To overcome this, mobile phases are often highly aqueous and acidified (e.g., with formic acid) to suppress the ionization of the carboxylic acid groups and increase retention. acs.org

After separation, the eluent is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in negative ion mode ([M-H]⁻) to deprotonate the acidic carboxyl groups. mit.edu Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and enhanced quantification by monitoring specific precursor-to-product ion transitions. nih.gov

Table 2: Typical LC-MS Parameters for Cyclohexanepropanoicacid, 3-carboxy-
ParameterDescriptionTypical Condition
LC ColumnStationary phase for separationReversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile PhaseA: AqueousWater with 0.1% Formic Acid
B: OrganicAcetonitrile with 0.1% Formic Acid
Ionization ModeMethod of ion generationNegative Electrospray Ionization (ESI-)
Precursor Ion (m/z)Mass of the deprotonated molecule[M-H]⁻
Product Ions (m/z)Fragments from MS/MS for confirmationLoss of H₂O, loss of CO₂

Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital analytical technique for identifying the functional groups present in a molecule. The FT-IR spectrum of Cyclohexanepropanoicacid, 3-carboxy- is characterized by distinct absorption bands corresponding to its constituent chemical bonds. ias.ac.in

The most prominent features are associated with the two carboxylic acid groups. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of hydrogen-bonded carboxylic acid dimers. tutorchase.comchemicalbook.com Superimposed on this broad band are the sharper C-H stretching vibrations from the cyclohexane ring and the propanoic acid backbone, which typically appear between 2850 and 3000 cm⁻¹. chemicalbook.com

Another key indicator is the strong, sharp absorption band for the carbonyl (C=O) stretch, which for a saturated aliphatic carboxylic acid, appears in the range of 1690-1760 cm⁻¹. spectroscopyonline.comias.ac.in The exact position depends on the extent of hydrogen bonding; dimeric forms absorb at lower wavenumbers (around 1710 cm⁻¹). libretexts.orgtutorchase.com Additionally, the C-O stretching vibration can be seen between 1210 and 1320 cm⁻¹, and out-of-plane O-H bending may produce a broad absorption around 920 cm⁻¹. chemicalbook.com

Table 3: Characteristic FT-IR Absorption Bands for Cyclohexanepropanoicacid, 3-carboxy-
Wavenumber (cm⁻¹)Vibrational ModeAppearance
2500-3300O-H stretch (Carboxylic Acid Dimer)Very Broad
2850-2960C-H stretch (Aliphatic)Medium, Sharp (on top of O-H band)
1690-1720C=O stretch (Carboxylic Acid Dimer)Strong, Sharp
1400-1440O-H bendMedium
1210-1320C-O stretchMedium
~920O-H bend (Out-of-Plane)Broad

Chromatographic Separation Techniques

Gas Chromatography (GC) and Related Detectors (e.g., FID, TOF-MS)

Gas chromatography (GC) is a fundamental technique for separating volatile compounds. As discussed, for Cyclohexanepropanoicacid, 3-carboxy-, prior derivatization is required to convert it into a more volatile form suitable for GC analysis. researchgate.net The separation is governed by factors such as the column's stationary phase polarity, the temperature program, and the carrier gas flow rate. A nonpolar or mid-polarity column is typically used for the separation of TMS-derivatized acids.

While Mass Spectrometry (MS) is a common detector providing structural information, other detectors can also be employed. A Flame Ionization Detector (FID) is a robust and widely used detector that provides a response proportional to the number of carbon atoms in the analyte, making it useful for quantification. libretexts.org However, FID does not provide structural information and relies solely on retention time for identification.

Time-of-Flight Mass Spectrometry (TOF-MS) is an advanced MS detector that offers high-speed data acquisition and high mass resolution, enabling more accurate mass measurements and better identification of unknown compounds in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Organic Acid Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and analysis of organic acids like Cyclohexanepropanoicacid, 3-carboxy- in their native form. The primary challenge in the HPLC analysis of small, polar organic acids is achieving adequate retention on common reversed-phase columns. spectroscopyonline.com

Several strategies are employed for the effective separation of such compounds:

Reversed-Phase Chromatography (RPC): This is the most common mode, typically using a C18 or C8 stationary phase. To enhance retention, the mobile phase pH is kept low (pH 2.5-3.5) using additives like formic acid or phosphoric acid. This ensures the carboxylic acid groups are fully protonated, increasing their hydrophobicity. acs.org

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and can be very effective for separating a mixture of organic acids.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for very polar compounds that are poorly retained in RPC. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Detection in HPLC is commonly achieved with a UV detector, but since aliphatic carboxylic acids lack a strong chromophore, this method suffers from low sensitivity. orgchemboulder.com Therefore, coupling HPLC with a mass spectrometer (LC-MS) is often the preferred approach for both sensitive and selective analysis. orgchemboulder.com

Reversed-Phase Chromatography with UV Detection

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the separation and quantification of organic acids. longdom.orgscioninstruments.com The principle of separation in RP-HPLC is based on the partitioning of analytes between a nonpolar stationary phase (commonly C8 or C18 alkyl-silica) and a polar mobile phase. researchgate.netunibas.it For carboxylic acids like Cyclohexanepropanoicacid, 3-carboxy-, controlling the pH of the mobile phase is crucial for achieving good chromatographic separation. nih.gov By lowering the pH of the mobile phase (typically to between 2 and 3) with an acidifier like formic acid, phosphoric acid, or trifluoroacetic acid, the carboxyl groups are protonated, rendering the molecule less polar and increasing its retention on the nonpolar stationary phase. longdom.orgunibas.itnih.gov

UV detection is a common method coupled with HPLC for the analysis of organic acids. longdom.org Although aliphatic carboxylic acids lack strong chromophores, the carboxyl group itself exhibits UV absorbance at low wavelengths, typically around 210 nm. longdom.orgscioninstruments.comnih.gov This allows for the quantitative determination of Cyclohexanepropanoicacid, 3-carboxy-. The sensitivity of the method can be influenced by the choice of wavelength, as interfering substances in the sample matrix may also absorb at these low wavelengths. nih.gov Method validation would typically involve assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. longdom.orgsemanticscholar.orgmdpi.com

Illustrative RP-HPLC-UV Method Parameters:

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Hypothetical Retention Data:

CompoundRetention Time (min)
Cyclohexanepropanoicacid, 3-carboxy-8.5
Related Impurity A7.2
Related Impurity B9.8
Ion Exclusion and Ion Exchange Chromatography

Ion chromatography offers alternative separation mechanisms that are particularly well-suited for ionic and polar analytes like dicarboxylic acids. thermofisher.com

Ion Exclusion Chromatography (IEC) separates analytes based on the principle of Donnan exclusion. diduco.comnih.gov In the analysis of acids, a cation exchange stationary phase with negatively charged functional groups (e.g., sulfonate) is used. diduco.com The highly ionized anions from strong acids in the mobile phase (eluent) and the charged sites on the resin create a charge barrier. Strong acid anions in the sample are repelled and elute first, at or near the void volume. Weaker acids, like Cyclohexanepropanoicacid, 3-carboxy-, which are only partially ionized in the acidic eluent, can penetrate the pores of the stationary phase to varying degrees and are thus retained and separated. diduco.comdiduco.com Neutral molecules are unretained by this mechanism and elute later. diduco.com Dilute mineral acids, such as sulfuric acid, are commonly used as eluents. nih.gov

Ion Exchange Chromatography (IEC) , specifically anion-exchange chromatography, separates molecules based on their net charge through electrostatic interactions with a positively charged stationary phase. scispace.com The retention of Cyclohexanepropanoicacid, 3-carboxy- would depend on the pH of the mobile phase, which dictates the ionization state of its two carboxyl groups. Elution is typically achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to displace the analyte from the stationary phase. scispace.com This technique is highly effective for separating organic acids from complex matrices. thermofisher.com

Typical Ion Exclusion Chromatography Parameters:

ParameterValue
Column High-capacity cation-exchange resin (H+ form)
Mobile Phase 0.005 N Sulfuric Acid
Flow Rate 0.6 mL/min
Detector Suppressed Conductivity
Column Temperature 35 °C
Electroconductivity and MS Detection in HPLC

While UV detection is common, other detection methods can offer enhanced sensitivity and specificity for Cyclohexanepropanoicacid, 3-carboxy-.

Electroconductivity Detection is the standard detection method for ion chromatography. thermofisher.comdiduco.com After the analytical column, the eluent passes through a suppressor, which reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions. This results in a low background signal and high sensitivity for detecting ionic species like the carboxylate form of the target compound. diduco.com

Mass Spectrometry (MS) Detection coupled with HPLC (LC-MS) is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net It provides high sensitivity and selectivity, and crucially, offers structural information based on the mass-to-charge ratio (m/z) of the analyte and its fragments. researchgate.netunimi.it For small, polar molecules like dicarboxylic acids that may exhibit poor retention in reversed-phase chromatography, derivatization is sometimes employed to increase their hydrophobicity and improve their ionization efficiency for MS detection. nih.govresearchgate.net Common derivatization agents include 3-nitrophenylhydrazine (B1228671) (3-NPH). unimi.itnih.gov Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of carboxylic acids, as it readily forms [M-H]⁻ ions.

Hypothetical LC-MS Parameters for Analysis:

ParameterValue
Chromatography Reversed-Phase HPLC or HILIC
Ionization Source Electrospray Ionization (ESI), Negative Mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Monitored Ion (m/z) [M-H]⁻
Collision Energy (for MS/MS) 10-30 eV

Other Advanced Analytical Methods

Beyond chromatographic techniques, other advanced methods can provide critical information about the solid-state and thermal properties of Cyclohexanepropanoicacid, 3-carboxy-.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is invaluable for characterizing the thermal properties of a solid material. researchgate.net For Cyclohexanepropanoicacid, 3-carboxy-, DSC analysis can determine key thermal transitions, such as its melting point (Tₘ), heat of fusion (ΔHₘ), and potentially any polymorphic transitions or decomposition events. nih.govnih.gov This information is critical for understanding the compound's physical stability, purity, and for process development in manufacturing. nih.gov The analysis involves heating a small, sealed sample pan at a constant rate and monitoring the heat flow, which reveals endothermic events (like melting) or exothermic events (like crystallization or decomposition). researchgate.net

Illustrative DSC Data:

Thermal PropertyValue
Onset Melting Temperature 155 °C
Peak Melting Temperature (Tₘ) 158 °C
Heat of Fusion (ΔHₘ) 150 J/g
Decomposition Onset > 220 °C

Electron Microscopy (e.g., SEM)

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. It works by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. For a crystalline solid like Cyclohexanepropanoicacid, 3-carboxy-, SEM would be used to visualize the morphology, particle size, and shape of the crystals. This information is important for understanding properties such as flowability, dissolution rate, and compaction behavior, which are critical in pharmaceutical and material science applications.

Terahertz Pulsed Spectroscopy

Terahertz Pulsed Spectroscopy (TPS) is an emerging analytical technique that utilizes radiation in the terahertz (THz) region of the electromagnetic spectrum (between microwave and infrared). researchgate.netnih.gov This low-energy radiation is non-ionizing and can penetrate many materials that are opaque in the visible and near-infrared regions. nih.govresearchgate.net TPS is particularly sensitive to the collective vibrational modes and intermolecular interactions within a crystal lattice. mdpi.com As such, it is a powerful tool for characterizing the solid-state properties of materials. researchgate.net For Cyclohexanepropanoicacid, 3-carboxy-, THz spectroscopy could be used to identify and distinguish between different polymorphic forms, as different crystal structures will produce unique absorption spectra in the THz region. nih.gov This is crucial for controlling the solid form of the compound, which can impact its stability, solubility, and bioavailability. researchgate.net

Microscopic and Imaging Techniques (e.g., NIR-CI)

Near-infrared chemical imaging (NIR-CI) is a powerful analytical tool that integrates NIR spectroscopy with digital imaging. nih.gov This technique can be utilized to visualize the spatial distribution of chemical components within a sample, providing a "chemical image". nih.gov For a compound like Cyclohexanepropanoicacid, 3-carboxy-, NIR-CI could be instrumental in analyzing the uniformity of its distribution in solid mixtures or formulations. The process involves collecting thousands of NIR spectra from different points on the sample, which are then processed using chemometric methods like Partial Least Squares (PLS) regression or Classical Least Squares (CLS) to generate images that map the concentration of the compound. nih.gov

The utility of NIR spectroscopy for the analysis of organic acids is well-documented. jess.ir It is a non-destructive and rapid analytical method that can provide information about the concentration and chemical state of organic acids. jess.ir Studies on various organic acids have identified specific NIR wavelengths that are important for their quantification and characterization. researchgate.net For instance, wavelengths associated with O-H and C-H bonds are particularly relevant. researchgate.net

The following table summarizes key NIR wavelength ranges that have been identified as significant for the analysis of various organic acids. It is important to note that these are generalized findings for organic acids and not specific to Cyclohexanepropanoicacid, 3-carboxy-.

Wavelength Range (nm)Associated Molecular Vibration/ComponentApplication in Organic Acid Analysis
910–925Not specifiedAcidity prediction in fruit juice
918–925Not specifiedpH measurement
990–996Not specifiedpH measurement
~768C–H stretch fourth overtoneAcid measurement in grapes
~986Second overtone of O–H in sugarsAcid measurement in grapes

This table presents data from studies on various organic acids to illustrate the application of NIR spectroscopy and does not represent data for Cyclohexanepropanoicacid, 3-carboxy-. researchgate.net

In the context of solid-state characterization, microscopic techniques are fundamental. For crystalline dicarboxylic acids, methods such as single-crystal X-ray diffraction are used to determine the precise three-dimensional arrangement of atoms in the crystal lattice. nih.govacs.org These studies often begin with the microscopic examination of the crystals to assess their quality and shape. nih.gov The crystal structure of related compounds, such as cis-Cyclohexane-1,4-dicarboxylic acid, has been elucidated using these methods, revealing details about bond lengths, molecular conformation, and intermolecular interactions like hydrogen bonding. researchgate.net

Computational Chemistry and Theoretical Modeling of Cyclohexanepropanoicacid, 3 Carboxy

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules from first principles. These methods can provide deep insights into reaction mechanisms, selectivity, and the intrinsic properties of a molecule like Cyclohexanepropanoicacid, 3-carboxy-.

Density Functional Theory (DFT) for Reaction Selectivity and Mechanism Elucidation

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms and molecules. mdpi.com It is particularly valuable for elucidating reaction mechanisms and predicting the selectivity of chemical reactions. nih.gov

For a molecule such as Cyclohexanepropanoicacid, 3-carboxy-, DFT could be employed to investigate a variety of chemical transformations. For instance, in a reaction involving the two carboxylic acid groups, DFT could predict which group is more likely to react (chemoselectivity). This is achieved by calculating the energies of the transition states for the different possible reaction pathways. The path with the lower energy barrier is the one that is kinetically favored. nih.gov

A typical DFT study to elucidate a reaction mechanism would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, and any intermediates.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Frequency Calculations: Confirming the nature of the stationary points (i.e., minima for reactants and products, first-order saddle point for transition states) and calculating thermodynamic properties.

These calculations would yield critical data, such as activation energies and reaction enthalpies, which are essential for understanding and predicting the molecule's chemical behavior. While DFT has been used to study reactions of cyclohexane (B81311) and carboxylic acids separately, specific data for Cyclohexanepropanoicacid, 3-carboxy- is not currently published. nih.govresearchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to model and predict the behavior of molecules. These methods are crucial for understanding interactions at a molecular level, particularly in biological systems.

Molecular Docking Studies (Applicable to interactions with biomolecules)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is most frequently used to predict the interaction between a small molecule (ligand), such as Cyclohexanepropanoicacid, 3-carboxy-, and a macromolecule, typically a protein receptor. researchgate.net

If Cyclohexanepropanoicacid, 3-carboxy- were to be investigated as a potential biologically active agent, molecular docking would be a critical first step. The process involves:

Obtaining or modeling the 3D structure of the target protein.

Generating a 3D conformation of the ligand (Cyclohexanepropanoicacid, 3-carboxy-).

Using a docking algorithm to systematically explore possible binding poses of the ligand within the protein's active site.

Scoring the poses to estimate the binding affinity, often reported in kcal/mol. researchgate.net

The results of a docking study, typically presented in a data table, would rank different binding poses based on their scores. This information can predict whether the molecule is likely to bind to a specific protein and can guide the design of more potent analogs. nih.gov However, no specific molecular docking studies featuring Cyclohexanepropanoicacid, 3-carboxy- have been published.

Prediction of Molecular Properties and Reactivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules without the need for laboratory experiments. These predictions are based on the fundamental relationship between a molecule's structure and its chemical behavior.

Structure-Reactivity Relationships

The principle of structure-reactivity relationships posits that the chemical structure of a molecule determines its reactivity. msu.edu For Cyclohexanepropanoicacid, 3-carboxy-, its reactivity is governed by the interplay of the cyclohexane ring and the two carboxylic acid functional groups.

Computational methods can quantify this relationship. For example, the acidity (pKa) of the two carboxylic acid groups will differ due to their positions on the cyclohexane ring. Theoretical calculations can predict these pKa values. Furthermore, the distribution of electron density within the molecule, which can be calculated using methods like DFT, is key to its reactivity. mdpi.com

Regions of high electron density are susceptible to attack by electrophiles, while regions of low electron density (electron-deficient) are prone to attack by nucleophiles. Maps of the electrostatic potential can visualize these reactive sites. While general principles of carboxylic acid reactivity are well-understood, specific quantitative structure-activity relationship (QSAR) models or detailed reactivity maps for Cyclohexanepropanoicacid, 3-carboxy- are not available in the literature. nih.govmsu.edu

Biochemical Roles and Interactions of Cyclohexanepropanoicacid, 3 Carboxy Analogs

Permeation and Transport Studies

The ability of a compound to cross biological membranes is fundamental to its physiological activity. For dicarboxylic acids like Cyclohexanepropanoicacid, 3-carboxy-, this process is governed by several physicochemical factors.

While direct studies on the membrane permeation of Cyclohexanepropanoicacid, 3-carboxy- in animal models are not prominent in the literature, research on analogous structures, such as cyclohexane-dicarboxylic acids, provides valuable insights into their interaction with cell membranes. In studies using red blood cells (RBCs) from guinea pigs, three different cyclohexane-dicarboxylic acids were found to decrease the osmotic fragility of the cells. researchgate.net This suggests that these molecules interact with the cell membrane, potentially by inserting their hydrophobic hydrocarbon portions into the phospholipid layer while the hydrophilic carboxylic groups remain at the surface, thereby stabilizing the membrane structure. researchgate.net

The transport of dicarboxylic acids across lipid bilayers is distinct from that of monocarboxylic acids. The pH optimum for inducing hydrogen ion fluxes is shifted considerably towards more acidic pH values (around pH 5) for dicarboxylic acids. nih.gov At pH levels below 5, the total transport is primarily limited by the diffusion of the anionic forms of the acids across unstirred water layers adjacent to the membrane. nih.gov Conversely, at pH levels above 5, transport is limited by the diffusion of the neutral, un-ionized form across the lipid membrane itself. nih.gov This dual-nature transport mechanism is a critical consideration for the bioavailability of such compounds.

Generally, the permeation of carboxylic acids is explained by the pH-partition hypothesis, which posits that only the uncharged, neutral species can passively diffuse across lipid bilayers. nih.govquora.com However, studies have shown that the charged anionic forms can also permeate membranes, albeit at a slower rate, and can become the dominant form of transport at physiological pH. nih.gov Small-molecule synthetic transporters have also been shown to significantly increase the permeability of carboxylic acid-containing drugs across lipid bilayers, highlighting a potential mechanism for enhancing their uptake. rsc.org

Table 1: Factors Influencing Membrane Permeation of Carboxylic Acid Analogs

FactorInfluence on PermeationMechanismReference
pHHighDetermines the ionization state of the carboxylic acid groups. Lower pH favors the neutral, more permeable form, while higher pH favors the less permeable anionic form. nih.govnih.gov
Ionization StateHighThe neutral (RCOOH) form is more lipid-soluble and permeates easily via passive diffusion. The anionic (RCOO-) form has much lower permeability but can still contribute significantly to total transport. nih.govquora.com
Molecular StructureMediumThe presence of two carboxylic groups (dicarboxylic acids) shifts the optimal pH for transport compared to monocarboxylic acids. The hydrocarbon structure (e.g., cyclohexane (B81311) ring) influences membrane interaction. researchgate.netnih.gov
TransportersHighActive transport systems, such as ATP-powered pumps or proton-coupled permeases, can facilitate the movement of carboxylic acids across membranes, often against a concentration gradient. quora.com

Influence on Biological Pathways

Carboxylic acids are versatile molecules that can be chemically modified to create derivatives for studying biological processes. Their functional groups serve as handles for synthesizing probes, inhibitors, or substrates for specific enzymes.

Cyclohexanepropanoicacid, 3-carboxy- serves as a potential scaffold for synthesizing derivatives to probe enzyme function, such as that of Paraoxonase 1 (PON1). PON1 is a serum enzyme associated with high-density lipoproteins (HDL) that exhibits broad hydrolytic activity against substrates like organophosphates, aromatic carboxylic esters, and various lactones (cyclic esters). psu.edunih.govnih.gov

Given PON1's known affinity for aromatic lactones and certain esters, one could theoretically use Cyclohexanepropanoicacid, 3-carboxy- as a starting material to synthesize novel substrates or inhibitors. psu.edu For example, intramolecular esterification could potentially form a lactone, or esterification with various alcohols could create a library of ester derivatives. These derivatives could then be used to investigate the structural requirements of the PON1 active site. The size and rigidity of compounds are crucial for their positioning within the PON1 active site and for stabilizing the enzyme-compound complex. mdpi.com

Furthermore, studies have shown that some negatively charged lipids and monoenoic fatty acids can preferentially inhibit the paraoxonase activity of PON1. nih.govnih.gov This suggests that dicarboxylic acid derivatives, which would carry a negative charge at physiological pH, could be designed to act as specific inhibitors, helping to elucidate the enzyme's mechanism and physiological role in protecting against lipid peroxidation. nih.govmdpi.com

Table 2: Enzymes Utilizing Carboxylic Acid Derivatives as Substrates or Probes

Enzyme FamilyRole of Carboxylic Acid DerivativeExample ApplicationReference
Paraoxonase (e.g., PON1)Substrate (Ester/Lactone), InhibitorDerivatives can be synthesized to measure arylesterase or lactonase activity, or to act as inhibitors for mechanistic studies. psu.edumdpi.com
Carboxylic Acid Reductases (CARs)SubstrateUsed in synthetic chemistry to convert carboxylic acids into their corresponding aldehydes. nih.gov
Acetylcholinesterase (AChE)InhibitorCarbamate derivatives, which are structurally related to esters of carboxylic acids, are well-known inhibitors. mdpi.com
Aldose Reductase (ALR2)InhibitorInhibitors often require specific interactions with carboxylic groups to bind to the enzyme's active site. mdpi.com

General Biological Contexts of Carboxylic Acids

The carboxylic acid functional group is ubiquitous in biology and imparts specific chemical properties that allow these molecules to interact with and modulate biological systems, particularly microbes.

Carboxylic acids are well-known for their antimicrobial properties, which are leveraged in applications ranging from food preservation to anti-infective agents. Their mechanism of action is multifaceted but primarily involves the disruption of microbial cell homeostasis. The lipophilic nature of the undissociated (RCOOH) form allows it to passively diffuse across the microbial plasma membrane. wikipedia.org

Once inside the cytoplasm, which typically has a higher pH than the exterior, the acid dissociates, releasing a proton (H+) and its conjugate base (A-). This process has two key consequences:

pH Perturbation: The release of protons can overwhelm the cell's pH regulatory capacity, leading to the acidification of the cytoplasm. This drop in internal pH can inhibit the function of various pH-sensitive enzymes and disrupt metabolic processes. nih.gov

Membrane Integrity and Anion Accumulation: The accumulation of the charged anion within the cell can lead to ionic imbalance and osmotic stress, potentially damaging the cell membrane and affecting its integrity. nih.govnih.gov

This ability to inhibit microbial activity poses a challenge in the biotechnological production of these same acids, as high concentrations can become toxic to the producing microbes themselves. nih.gov

Table 3: Antimicrobial Mechanisms of Carboxylic Acids

MechanismDescriptionEffect on Microbial CellReference
Passive DiffusionThe un-ionized acid crosses the lipid bilayer of the cell membrane due to its lipophilicity.Entry into the cytoplasm. wikipedia.org
Intracellular pH DropOnce inside, the acid dissociates, releasing H+ ions and lowering the internal pH.Inhibition of metabolic enzymes, disruption of cellular processes. nih.gov
Anion AccumulationThe charged anion is trapped inside the cell, leading to ionic and osmotic stress.Ionic imbalance, malfunction of enzymes. nih.gov
Membrane DisruptionDirect interaction with the cell membrane can damage its structure and integrity.Loss of membrane potential, leakage of cellular contents. nih.gov

Amino acid analogs are molecules that are structurally similar to proteinogenic amino acids and can be used to probe and perturb biological systems. They have been instrumental in studying a wide range of cellular processes, including protein synthesis, enzyme metabolism, and biological transport. researchgate.net

While Cyclohexanepropanoicacid, 3-carboxy- is not a traditional amino acid, it can be viewed in the context of a non-standard structural analog. Molecules like 3-Aminocyclohexanecarboxylic acid, which combine the cyclohexane ring with an amino group, serve as a direct link between cyclohexane carboxylic acids and amino acid analogs. nih.gov By designing and synthesizing derivatives that incorporate key functional groups (like amino or carboxyl moieties) onto a rigid or defined scaffold like a cyclohexane ring, researchers can explore biological pathways with high specificity. These analogs can be designed to be non-proteinogenic, making them resistant to enzymatic degradation and potentially useful as therapeutic agents with increased potency and stability.

Applications of Cyclohexanepropanoicacid, 3 Carboxy As a Chemical Intermediate

Precursor in Organic Synthesis

3-Cyclohexylpropanoic acid can be used to synthesize a range of derivatives. sigmaaldrich.comchemicalbook.com

Starting MaterialProduct
3-Cyclohexylpropanoic acidCyclohexanepropanenitrile
3-Cyclohexylpropanoic acidCyclohexanepropanamide
3-Cyclohexylpropanoic acidCyclohexanepropanol

These transformations are fundamental in organic chemistry. The conversion to an amide, for instance, typically involves activation of the carboxylic acid (e.g., to an acid chloride) followed by reaction with ammonia (B1221849) or an amine. The synthesis of the nitrile can be achieved through dehydration of the corresponding amide. Reduction of the carboxylic acid or its ester derivative would yield the alcohol.

This compound is also a precursor for the synthesis of 1-oxaspiro[4.5]decan-2-one. sigmaaldrich.comchemicalbook.com The formation of this spiro-lactone from 3-cyclohexylpropanoic acid would likely involve an intramolecular cyclization reaction, highlighting the utility of this precursor in building more complex cyclic systems.

Intermediate in Specialty Chemical Production

3-Cyclohexylpropanoic acid is utilized as a starting material in the synthesis of 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives, which are studied for their in vitro effects on paraoxonase-1 (PON1). sigmaaldrich.comchemicalbook.com This demonstrates its role as an intermediate in the creation of specialized molecules for biochemical and pharmacological research.

Broader Industrial Relevance (Non-Pharmaceutical Final Product)

Beyond research applications, 3-Cyclohexylpropionic acid can be used to produce 3-cyclohexyl-propionyl chloride, a reactive intermediate for further organic synthesis. chemicalbook.com It is also used in the synthesis of pineapple esters, indicating a potential application in the fragrance or flavor industry. chemicalbook.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

Current synthetic strategies for related cyclohexane (B81311) dicarboxylic acids often rely on the hydrogenation of the corresponding aromatic precursors. Future research could focus on developing more direct and stereoselective routes to Cyclohexanepropanoic acid, 3-carboxy-.

Potential Research Directions:

Asymmetric Synthesis: Developing enantioselective synthetic pathways to obtain specific stereoisomers of the target molecule. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the cyclohexane ring.

Diastereodivergent Approaches: Inspired by recent advances in cobalt-catalyzed hydroalkylation, methodologies could be explored to selectively synthesize different diastereomers of multi-substituted cyclohexanes, which could be adapted for Cyclohexanepropanoic acid, 3-carboxy-. scienmag.com

Functionalization of Cycloalkanes: Investigating transannular C-H functionalization of simpler cycloalkane carboxylic acids could provide a novel and efficient route to introduce the propanoic acid side chain. nih.gov

Green Chemistry Protocols: Exploring synthesis from bio-renewable feedstocks and employing environmentally benign reagents and solvents would align with the growing demand for sustainable chemical processes.

Exploration of Advanced Catalytic Systems

The hydrogenation of an aromatic precursor is a key step in the synthesis of many cyclohexane derivatives. The development of more efficient and selective catalytic systems for this transformation is a significant area for future research.

Potential Catalytic Systems to Explore:

Catalyst TypePotential AdvantagesRelevant Research Areas
Homogeneous Catalysts High selectivity and activity under mild conditions. Tunable ligand environment for stereocontrol.Development of novel chiral phosphine (B1218219) ligands for asymmetric hydrogenation. ethernet.edu.et
Heterogeneous Catalysts Ease of separation and recyclability, making them suitable for industrial applications.Investigating supported metal nanoparticles (e.g., Pd, Ru, Rh) for efficient aromatic ring hydrogenation. lianerossi.org
Next-Generation Catalysts Single-atom catalysts for maximum atom efficiency and unique reactivity.Exploration of novel catalyst supports and promoters to enhance performance and selectivity. arxiv.org

In-depth Mechanistic Investigations

A thorough understanding of the reaction mechanisms involved in the synthesis and potential transformations of Cyclohexanepropanoic acid, 3-carboxy- is crucial for optimizing existing processes and developing new applications.

Areas for Mechanistic Study:

Kinetic and Isotopic Studies: Employing techniques such as kinetic isotope effects (KIEs) can provide valuable insights into the rate-determining steps of catalytic hydrogenation and other reactions. berkeley.edulibretexts.org

Spectroscopic Analysis: Advanced spectroscopic methods, including in-situ IR and NMR spectroscopy, can be used to identify and characterize reaction intermediates, providing a more complete picture of the reaction pathway. numberanalytics.comnumberanalytics.com

Stereochemical Pathway Analysis: Investigating the factors that control the stereochemical outcome of synthetic reactions is essential for producing specific isomers of the target molecule with desired properties.

Integration of Computational and Experimental Studies

The synergy between computational modeling and experimental work offers a powerful approach to accelerate research and development.

Potential Integrated Approaches:

Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways, predict transition state structures, and calculate activation energies, guiding the design of more efficient synthetic routes. technologynetworks.com

Catalyst Design: Computational screening of potential catalyst candidates can help to identify promising systems for experimental investigation, saving time and resources.

Predictive Chemistry: The integration of machine learning with quantum mechanics can lead to the development of models that can accurately predict chemical reactivity and reaction outcomes, facilitating the discovery of novel reactions and catalysts. arxiv.orgarxiv.orgnih.govacs.orgnih.govmit.educhemrxiv.org

Discovery of Novel Biological Interactions (Non-Clinical)

While this article strictly excludes clinical information, the exploration of non-clinical biological interactions of Cyclohexanepropanoic acid, 3-carboxy- and its derivatives could uncover novel applications in areas such as biotechnology and agrochemicals.

Strategies for Exploring Biological Activity:

Phenotypic Screening: High-throughput phenotypic screening of compound libraries against various cell lines or organisms can identify unexpected biological activities without a preconceived target. nih.govbiorxiv.orgbiorxiv.orgnih.gov

Target Identification: For compounds that exhibit interesting biological effects, chemi-proteomics and other advanced techniques can be employed to identify their molecular targets. nih.govresearchgate.netaacrjournals.org

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of derivatives can help to elucidate the structural features responsible for any observed biological activity, guiding the design of more potent and selective compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.